molecular formula C6H8N4O4 B2392719 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid CAS No. 163527-47-7

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid

Cat. No.: B2392719
CAS No.: 163527-47-7
M. Wt: 200.154
InChI Key: VKHMLQUUROMVFW-UHFFFAOYSA-N
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Description

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with butyric acid derivatives under specific conditions. One common method includes the use of dibromisocyanuric acid as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, dibromisocyanuric acid, and various solvents like acetonitrile and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized triazole compounds .

Scientific Research Applications

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    4-(1H-1,2,4-Triazol-1-yl)butyric acid: Lacks the nitro group but shares the triazole and butyric acid moieties.

    1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group.

Uniqueness

The combination of these functional groups makes it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

4-(3-nitro-1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c11-5(12)2-1-3-9-4-7-6(8-9)10(13)14/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHMLQUUROMVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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